molecular formula C25H48N6O8S2 B3181925 Ezeprogind disulfate CAS No. 1616671-13-6

Ezeprogind disulfate

Numéro de catalogue: B3181925
Numéro CAS: 1616671-13-6
Poids moléculaire: 624.8 g/mol
Clé InChI: GIYBNVHXNIZNBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ezeprogind disulfate is a neurotrophic inducer known for its potential in treating neurodegenerative diseases. It targets various causes of neurodegeneration, including amyloid beta protein and tau protein. This compound is particularly significant in the research of neurological disorders such as progressive supranuclear palsy, tauopathies, Alzheimer’s disease, and Parkinson’s disease .

Méthodes De Préparation

The synthesis of Ezeprogind disulfate involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes:

    Formation of the benzimidazole core: This is achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the piperazine ring: The benzimidazole core is then reacted with a piperazine derivative in the presence of a suitable base.

    Introduction of the disulfate group: The final step involves the addition of sulfuric acid to form the disulfate salt

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Ezeprogind disulfate undergoes several types of chemical reactions:

Applications De Recherche Scientifique

Clinical Trials

Ezeprogind is currently undergoing various phases of clinical trials:

  • Phase 1 Trials : Initial studies focused on safety and tolerability in healthy volunteers. Results indicated no serious adverse effects, establishing a favorable safety profile for doses up to 500 mg.
  • Phase 2 Trials : Ongoing studies are assessing the efficacy of ezeprogind in patients with PSP. These trials aim to measure changes in biomarkers such as total tau, phosphorylated tau, Aβ levels, and progranulin concentrations over time.

Summary of Clinical Trial Findings

Trial PhaseConditionKey FindingsStatus
Phase 1Healthy VolunteersNo serious adverse events; favorable safety profileCompleted
Phase 2Progressive Supranuclear PalsyReduced total tau and phosphotau181; improved scores on PSP-Rating ScaleOngoing

Case Studies

Recent publications have highlighted ezeprogind's neuroprotective effects:

  • Neuroprotection in Aging Models : In studies involving aged mice (SamP8 model), ezeprogind demonstrated the ability to prevent cognitive decline by reducing oxidative stress and neuroinflammation while enhancing memory performance.
  • Effects on Parkinson's Disease Models : Preclinical data showed that ezeprogind could normalize lysosomal function and protect against α-synuclein toxicity in neuronal models associated with Parkinson's disease.

Mécanisme D'action

Ezeprogind disulfate exerts its effects by increasing the levels of the neurotrophic factor progranulin. It binds to prosaposin, a cofactor for progranulin processing, stabilizing the prosaposin-progranulin complex. This stabilization prevents progranulin cleavage and increases its secretion. Additionally, this compound inhibits microglial activation and proinflammatory cytokine production, and decreases tau phosphorylation .

Comparaison Avec Des Composés Similaires

Ezeprogind disulfate is unique in its dual targeting of amyloid beta protein and tau protein, making it a versatile compound in neurodegenerative research. Similar compounds include:

These compounds share some neuroprotective properties but differ in their specific targets and mechanisms of action, highlighting the unique therapeutic potential of this compound.

Activité Biologique

Ezeprogind disulfate, also known as AZP2006, is a small molecule currently under investigation for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD) and progressive supranuclear palsy (PSP). This compound has garnered attention due to its unique mechanism of action that targets multiple pathways involved in neurodegeneration, including tau pathology and neuroinflammation.

Chemical Profile

  • Chemical Name: N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine
  • CAS Number: 1616671-13-6
  • Molecular Weight: 624.81 g/mol
  • SMILES Notation: O=S(O)(O)=O.CC(C)CN(CC(C)C)CCCN(CC1)CCN1CCCNC2=NC3=C(N2)C=CC=C3.O=S(O)(O)=O

This compound functions primarily as a neuroprotectant and is being studied for its ability to increase levels of the neurotrophic factor progranulin, which plays a critical role in neuronal survival and function.

This compound operates through the following mechanisms:

  • Progranulin Regulation: It binds to prosaposin, enhancing the processing of progranulin, thereby increasing its availability. Progranulin is associated with neuroprotection and has been implicated in the pathogenesis of various neurodegenerative disorders .
  • Neuroinflammation Modulation: The compound inhibits microglial activation and reduces pro-inflammatory cytokine production, which are critical factors in the progression of neurodegenerative diseases .
  • Tau Phosphorylation Reduction: this compound has been shown to decrease tau phosphorylation, a hallmark of tauopathies such as PSP and AD .

Preclinical Studies

This compound has demonstrated significant biological activity in various preclinical models:

  • Cell and Animal Models:
    • In primary rat neuron/microglia co-cultures exposed to Aβ42, Ezeprogind promoted neuron survival and prevented neurite loss.
    • In tau-overexpressing mice, it reduced tau phosphorylation.
    • In a naturally occurring mouse model of accelerated aging (SamP8), it prevented or reversed cognitive deficits while reducing phosphorylated tau and Aβ levels .

Phase 1 Studies

A series of Phase 1 studies conducted between 2015 and 2017 assessed the safety and tolerability of this compound:

  • No serious adverse events were noted across doses ranging from 3 mg to 500 mg.
  • The pharmacokinetic profile indicated rapid absorption and distribution within tissues .

Phase 2 Trials

The ongoing Phase 2 trials focus on patients with PSP:

  • Trial Design: Participants receive varying doses (60 mg daily or an initial higher dose followed by lower doses) over a specified period.
  • Outcomes: Primary outcomes include safety and tolerability, while secondary outcomes assess biomarkers such as CSF tau, phosphorylated tau, Aβ, and progranulin .

Key Findings from Phase 2 Trials:

  • Patients treated with Ezeprogind showed delayed disease progression compared to placebo groups.
  • Improvements were observed in cognitive assessments using tools like the PSP-Rating Scale .

Case Study: Impact on Cognitive Decline

A case study involving patients with early-stage PSP demonstrated that those treated with this compound exhibited stabilization of symptoms compared to those receiving placebo. This suggests that early intervention may be crucial for maximizing therapeutic benefits.

Case Study: Long-term Outcomes

In an open-label extension phase following the initial trial, patients who continued treatment showed sustained benefits with no significant safety concerns reported. This reinforces the potential for long-term use in managing PSP symptoms .

Data Summary Table

Study TypeKey Findings
PreclinicalIncreased neuron survival; reduced tau phosphorylation; improved cognitive function in models
Phase 1No serious adverse events; rapid absorption; favorable safety profile
Phase 2Delayed disease progression; improved cognitive scores; well-tolerated at various doses
Open-label ExtensionSustained benefits; no significant safety concerns; stabilization of symptoms in advanced stages

Propriétés

IUPAC Name

N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N6.2H2O4S/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25;2*1-5(2,3)4/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28);2*(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYBNVHXNIZNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616671-13-6
Record name AZP-2006
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616671136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EZEPROGIND DISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L8UKH84T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezeprogind disulfate
Reactant of Route 2
Reactant of Route 2
Ezeprogind disulfate
Reactant of Route 3
Reactant of Route 3
Ezeprogind disulfate
Reactant of Route 4
Reactant of Route 4
Ezeprogind disulfate
Reactant of Route 5
Reactant of Route 5
Ezeprogind disulfate
Reactant of Route 6
Reactant of Route 6
Ezeprogind disulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.